molecular formula C₂₄H₄₁D₉NO₇P B1146545 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 CAS No. 182257-09-6

1-Palmitoyl-sn-glycero-3-phosphocholine-d9

Cat. No.: B1146545
CAS No.: 182257-09-6
M. Wt: 504.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is a deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine. This compound is known for its proinflammatory activity and is widely used in the study of atherosclerosis . The deuterated version, this compound, is often utilized in research to trace metabolic pathways and study lipid metabolism due to its stable isotope labeling.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is extensively used in scientific research, including:

Mechanism of Action

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 exerts its effects primarily through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as phospholipase A2 and influence the production of inflammatory cytokines. The compound’s proinflammatory activity is linked to its ability to activate macrophages and endothelial cells, leading to the secretion of cytokines like interleukin-6 and tumor necrosis factor-alpha .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is unique due to its deuterated palmitic acid, which makes it an excellent tracer in metabolic studies. Its stable isotope labeling allows for precise tracking of lipid metabolic pathways, providing valuable insights into lipid biochemistry .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-MLGUWGKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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